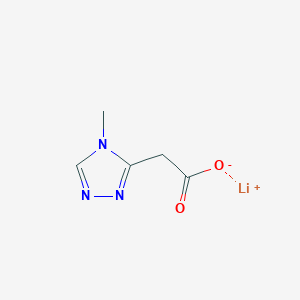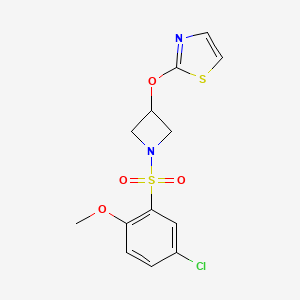![molecular formula C25H18FNOS B2487197 4-[(E)-2-(2-氟苯基)乙烯基]-6-苯氧基-2,3-二氢噻吩并[3,2-c]喹啉 CAS No. 866133-78-0](/img/structure/B2487197.png)
4-[(E)-2-(2-氟苯基)乙烯基]-6-苯氧基-2,3-二氢噻吩并[3,2-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline derivatives have been extensively studied due to their significant biological activities and applications in various fields. The compound 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is expected to have similar importance, given its structural uniqueness and potential for diverse reactivity and interactions due to its functional groups (Li et al., 2013).
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategic functionalization of the quinoline core to introduce various substituents, which can significantly affect their biological and physical properties. A common approach is the use of palladium-catalyzed C-N and C-C coupling reactions, which allow for the introduction of diverse functional groups into the quinoline core, offering a broad range of structural diversity and complexity (Thomas & Tyagi, 2010).
Molecular Structure Analysis
Structural analysis of quinoline derivatives often involves X-ray crystallography to determine the precise molecular geometry. Dihedral angles between different rings in the molecule, hydrogen bonding patterns, and other intermolecular interactions play crucial roles in defining the molecular conformation and stability. Such analyses provide insights into the compound's reactivity and interaction capabilities (Shahani et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, which are critical for further modifications and applications. The presence of electron-donating and electron-withdrawing groups significantly influences their chemical reactivity and the types of reactions they can participate in. Understanding these reactions is crucial for designing compounds with desired properties and activities (Bakhite et al., 1995).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties. The physical properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations (Padalkar & Sekar, 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are fundamental characteristics that determine the compound's behavior in chemical reactions and its interactions with biological systems. These properties are typically assessed through spectroscopic methods, such as NMR, IR, and mass spectrometry, which provide detailed insights into the compound's electronic structure and functional group characteristics (Wazzan et al., 2016).
科学研究应用
结构和光学性质
对相关喹啉衍生物,如4H-吡喃[3, 2-c]喹啉的研究揭示了它们的结构和光学性质。这些化合物在薄膜形式中表现出多晶结构,并通过光谱学展示出特定的光学特性。这些性质对材料科学和光学技术中的潜在应用至关重要(Zeyada, El-Nahass, & El-Shabaan, 2016)。
光物理行为
对具有不同分子结构的喹啉衍生物的研究集中在它们的光物理行为上。这些行为,包括荧光和吸收性质,受溶剂极性的影响,并且对它们在荧光光谱学和材料科学等领域的应用至关重要(Padalkar & Sekar, 2014)。
HMG CoA还原酶抑制
一些喹啉衍生物已被研究用于抑制HMG CoA还原酶,这是参与胆固醇合成的酶。这种性质对于在治疗与胆固醇和脂质代谢相关的疾病中的潜在治疗应用至关重要(Cai, Zhou, & Sun, 2007)。
电子和非线性光学性质
对基于喹啉的化合物的电子和非线性光学(NLO)性质的研究表明它们是技术相关应用的有前途的候选者。它们的化学稳定性和电子给予能力使它们适用于各种技术和工业应用(Khalid等,2019)。
抗结核评价
已合成某些喹啉衍生物并对其针对结核分枝杆菌的抗菌活性进行评估。这表明它们在开发用于结核病的新治疗剂方面具有潜在应用价值(Balamurugan等,2010)。
介电性质
对喹啉衍生物的介电性质的研究,特别是在薄膜形式中,对它们在电子和材料科学应用中的使用具有重要意义。不同取代基对其介电行为的影响对于理解和优化它们在各种技术应用中的使用至关重要(Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016)。
属性
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMGGJAVFWMKH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)
![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)



![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
